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Clinical Application Protocol

Indication and Formulation

Tirbanibulin 1% ointment (marketed as Klisyri) is a topical field-directed therapy approved for treating

actinic keratosis (AK) on the face or scalp [1] [2]. It is a first-in-class, synthetic antiproliferative agent that

inhibits tubulin polymerization and disrupts Src kinase signaling [3] [4].

Approved Dosing and Administration

The standard treatment protocol involves a short, convenient 5-day application period, which is the shortest

of any topical AK treatment [1] [4].

Table 1: Tirbanibulin Dosing Protocol

Parameter Specification

Concentration 1% ointment [4]
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Parameter Specification

Application Frequency Once daily [2]

Treatment Duration 5 consecutive days [1] [2]

Maximum Treatment Area 100 cm² on the face or balding scalp [5] [2]

Form per Application One unit-dose packet per application [2]

Efficacy Outcomes in Clinical Trials

Tirbanibulin has demonstrated significant efficacy in clearing AK lesions across multiple clinical trials and

real-world studies, with outcomes typically assessed at Day 57 [4] [2].

Table 2: Summary of Tirbanibulin Efficacy Data

Study Type
Patient
Population

Clearance Rate Key Findings

Pooled Phase 3 Trials
(Blauvelt et al.)

Face or scalp
AK (n=702)

Complete Clearance: 44%
and 54% (vs. 5% and 13% for

vehicle) [2]

Significantly superior to
vehicle (P < 0.001) [2]

Post-Registrational
Analysis (PROAK &
TirbaSkin)

Face or scalp

AK (n=606)

Complete/Partial (≥75%)
Clearance: 74.3% [5]

High patient satisfaction

scores for effectiveness
and convenience [5]

| Hyperkeratotic AK Study | Hyperkeratotic lesions (n=51 lesions) | Total Clearance: 54.9% Partial

Clearance: 25.5% [6] | Effective for hyperkeratotic AK variants [6] | | Sequential Therapy in SOTRs |

Solid organ transplant recipients (n=37) | Mean AK Reduction: 81.6% (vs. 53.4% for cryotherapy alone) [7]

| Sequential cryotherapy + tirbanibulin significantly improved outcomes (P < 0.001) [7] |

Mechanism of Action and Experimental Analysis
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Molecular Pathways and Therapeutic Targeting

Tirbanibulin exerts its antiproliferative effects through a dual mechanism of action, targeting key pathways

involved in AK pathogenesis [3] [4].
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Pharmacokinetic Profile

Systemic exposure to tirbanibulin following topical application is minimal. Key pharmacokinetic

parameters from clinical studies include [4]:

Steady-state concentration: Achieved in 72 hours
Mean trough concentration: 0.11 ± 0.08 ng/mL

Maximum plasma concentration (Cmax): 0.34 ± 0.30 ng/mL (face), 0.18 ± 0.10 ng/mL (scalp)
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Time to Cmax (Tmax): ~7 hours

Protein binding: 88%

Preclinical and Clinical Validation Protocols

In Vitro Assessment of Antiproliferative Activity

Objective: Evaluate tirbanibulin's effects on microtubule dynamics and Src kinase signaling in keratinocyte

cultures [3] [4].

Methodology:

Cell Culture: Maintain human keratinocyte lines under standard conditions
Tubulin Polymerization Assay:

Treat cells with tirbanibulin (dose range: 0.1-10 μM)
Assess microtubule organization via immunofluorescence at 6, 12, and 24 hours

Quantify polymerized vs. unpolymerized tubulin fractions
Src Kinase Activity Assay:

Measure Src phosphorylation levels via Western blot
Use specific Src substrates to quantify kinase inhibition

Cell Cycle Analysis:
Perform flow cytometry to assess G2/M phase arrest

Analyze apoptosis via caspase-3 activation and PARP cleavage

Phase 3 Clinical Trial Design (Reference Studies)

Study Reference: Blauvelt et al. [4] [2]

Design:

Type: Two randomized, double-blind, vehicle-controlled Phase 3 trials

Participants: 702 adults with 4-8 AK lesions within 25 cm² on face or scalp
Intervention: Tirbanibulin 1% ointment or vehicle once daily for 5 days

Primary Endpoint: Complete clearance rate at Day 57
Secondary Endpoints: Partial clearance (≥75% reduction), local skin reactions, treatment

satisfaction
Follow-up: 12-month recurrence assessment in complete responders
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Real-World Evidence Study Protocol

Study Reference: PROAK and TirbaSkin post-registrational analysis [5]

Design:

Type: Prospective cohort studies (PROAK: n=278; TirbaSkin: n=328)

Population: Adults with AK on face or scalp in routine clinical practice
Intervention: Tirbanibulin once daily for 5 days to 25 cm² area

Assessment:
Lesion count at baseline and 8 weeks

Treatment Satisfaction Questionnaire for Medication (TSQM-9)
Local skin reactions and adverse events monitoring

Safety and Tolerability Profile

Adverse Event Monitoring

Tirbanibulin demonstrates a favorable safety profile with predominantly mild, transient local reactions [1]

[4].

Table 3: Safety and Tolerability Overview

Category Findings

Most Common Adverse
Reactions (≥2%)

Local skin reactions, application site pruritus, application site pain

[2]

Local Skin Reactions (LSRs) Erythema, flaking/scaling, crusting, swelling,

vesiculation/pustulation, erosion/ulceration [1]

Severe Reactions No severe (Grade 4) LSRs reported in recent studies [7]

Systemic Adverse Events No necrosis, angioedema, or arthralgias (as seen with other AK
therapies) [4]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 8 Tech Support

https://www.hcplive.com/view/tirbanibulin-reduces-actinic-keratosis-lesions-achieves-high-patient-satisfaction
https://www.smolecule.com/products/s548111?utm_src=pdf-body
https://www.smolecule.com/products/s548111?utm_src=pdf-body
https://www.biospace.com/press-releases/aad-2025-almirall-presents-early-stage-pipeline-progress-and-real-world-evidence-on-demonstrating-ak-treatment-success-and-patient-satisfaction-with-tirbanibulin
https://pmc.ncbi.nlm.nih.gov/articles/PMC8899810/
https://www.drugs.com/history/klisyri.html
https://www.biospace.com/press-releases/aad-2025-almirall-presents-early-stage-pipeline-progress-and-real-world-evidence-on-demonstrating-ak-treatment-success-and-patient-satisfaction-with-tirbanibulin
https://www.medscape.com/viewarticle/sequential-cryotherapy-plus-tirbanibulin-aks-improves-lesion-2025a1000l28
https://pmc.ncbi.nlm.nih.gov/articles/PMC8899810/
https://www.smolecule.com/products/s548111?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Category Findings

Discontinuation Rate Low; no treatment discontinuation due to adverse events in
hyperkeratotic AK study [6]

Special Population: Solid Organ Transplant Recipients

A recent study demonstrated the efficacy and safety of sequential therapy (cryotherapy followed by

tirbanibulin) in solid organ transplant recipients (SOTRs), a high-risk population [7]:

Design: 37 SOTRs with 4-8 AKs on two 25-cm² areas
Intervention: Baseline cryotherapy on both areas, followed by tirbanibulin on one area at 1 month

Results: Significantly higher complete response (51.4% vs. 10.8%) and greater mean AK reduction
(81.6% vs. 53.4%) versus cryotherapy alone

Safety: Predominantly mild adverse effects; mean local skin response score of 4.57

Research Applications and Future Directions

Potential Expanded Applications

Based on its mechanism and emerging evidence, tirbanibulin shows promise for several research

applications:

Hyperkeratotic AK: Demonstrated efficacy in a retrospective study [6]

Combination Therapies: Enhanced efficacy when sequenced with cryotherapy [7]
Field Cancerization Management: Effective for treating subclinical lesions in the cancerization field

[8]
Immunomodulated Skin Diseases: Early-stage asset LAD191 (targeting IL-1RAP) in development

for hidradenitis suppurativa [1]

Expert Consensus Recommendations

A panel of 11 dermatology experts developed consensus statements supporting tirbanibulin as a first-line

option for most AK patients, citing [8]:
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Proven efficacy across AK subtypes

Favorable local and systemic tolerability
Short 5-day treatment regimen enhancing compliance

Flexibility for repeated treatment cycles if needed

Conclusion

Tirbanibulin represents a significant advancement in AK field-directed therapy, offering a favorable balance

of efficacy, safety, and patient convenience. Its novel dual mechanism of action, short treatment duration, and

demonstrated performance in both clinical trials and real-world settings make it a valuable option for

researchers and clinicians. The minimal systemic absorption and favorable tolerability profile further support

its utility across diverse patient populations, including challenging cases such as hyperkeratotic AKs and

immunocompromised individuals.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. AAD : Almirall presents early-stage pipeline progress... - BioSpace [biospace.com]

2. Klisyri (tirbanibulin) FDA Approval History [drugs.com]

3. Tirbanibulin 1% Ointment: The Mechanism of Action of a ... [pubmed.ncbi.nlm.nih.gov]

4. 1% Tirbanibulin Ointment for the Treatment of Actinic ... Keratoses [pmc.ncbi.nlm.nih.gov]

5. Reduces Tirbanibulin Lesions, Achieves High... Actinic Keratosis [hcplive.com]

6. Tirbanibulin 1% Ointment for the Treatment of ... [pubmed.ncbi.nlm.nih.gov]

7. Dual Therapy Boosts AK Clearance in Transplant Recipients [medscape.com]

8. Real-World Efficacy of Tirbanibulin in Actinic Keratosis ... [dpcj.org]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 8 Tech Support

https://www.smolecule.com/products/s548111?utm_src=pdf-body
https://www.smolecule.com/products/s548111?utm_src=pdf-custom-synthesis
https://www.biospace.com/press-releases/aad-2025-almirall-presents-early-stage-pipeline-progress-and-real-world-evidence-on-demonstrating-ak-treatment-success-and-patient-satisfaction-with-tirbanibulin
https://www.drugs.com/history/klisyri.html
https://pubmed.ncbi.nlm.nih.gov/40627585/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8899810/
https://www.hcplive.com/view/tirbanibulin-reduces-actinic-keratosis-lesions-achieves-high-patient-satisfaction
https://pubmed.ncbi.nlm.nih.gov/40599038/
https://www.medscape.com/viewarticle/sequential-cryotherapy-plus-tirbanibulin-aks-improves-lesion-2025a1000l28
https://dpcj.org/index.php/dpc/onlinefirst/view/5921
https://www.smolecule.com/products/s548111?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer
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Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548111#tirbanibulin-field-directed-therapy-actinic-keratosis-

protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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